molecular formula C16H28O B12296771 13Z-Hexadecen-11-yn-1-ol

13Z-Hexadecen-11-yn-1-ol

Cat. No.: B12296771
M. Wt: 236.39 g/mol
InChI Key: MUVIYYKFZAILBT-ARJAWSKDSA-N
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Description

13Z-Hexadecen-11-yn-1-ol: is an unsaturated fatty alcohol with the molecular formula C₁₆H₂₈O . It contains both an alkene and an alkyne functional group, making it a unique compound in the realm of organic chemistry. This compound is typically a colorless to pale yellow liquid with a distinctive odor and is insoluble in water but soluble in most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Alkylation of Lithium Alkyne: The synthesis begins with the alkylation of lithium alkyne under low temperatures.

    cis-Wittig Olefination: The next step involves the cis-Wittig olefination of the aldehyde with propylidentriphenylphosphorane.

    Hydroboration-Protonolysis: Finally, the alkyne undergoes hydroboration-protonolysis.

Industrial Production Methods: : The industrial production of 13Z-Hexadecen-11-yn-1-ol typically involves the use of commercially available starting materials such as 10-bromo-1-decanol. The process includes multiple steps, such as alkylation, olefination, and hydroboration, to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of 13Z-Hexadecen-11-yn-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing biological pathways and cellular processes. The presence of both alkene and alkyne groups enables it to form stable intermediates, which can interact with specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(Z)-hexadec-13-en-11-yn-1-ol

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,17H,2,7-16H2,1H3/b4-3-

InChI Key

MUVIYYKFZAILBT-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\C#CCCCCCCCCCCO

Canonical SMILES

CCC=CC#CCCCCCCCCCCO

Origin of Product

United States

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